2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16124909
Molecular Formula: C25H23N3O4S
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O4S |
|---|---|
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H23N3O4S/c1-3-32-19-13-11-18(12-14-19)28-24(30)21-9-4-5-10-22(21)27-25(28)33-16-23(29)26-17-7-6-8-20(15-17)31-2/h4-15H,3,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | PSSXUCOQHPWFKY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Quinazolinone core: A bicyclic system with a ketone group at position 4, providing a planar aromatic framework conducive to π-π stacking interactions.
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Ethoxyphenyl substituent: A para-ethoxy-substituted phenyl ring at position 3, enhancing lipophilicity and potential membrane permeability.
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Sulfanyl-acetamide linker: A thioether bridge connecting the quinazolinone core to an N-(3-methoxyphenyl)acetamide group, introducing conformational flexibility and hydrogen-bonding capabilities.
The molecular formula is C₂₆H₂₅N₃O₄S, with a calculated molecular weight of 487.56 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 108 Ų |
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the quinazolinone C4-H (δ 8.2–8.4 ppm), multiplets for aromatic protons (δ 6.8–7.6 ppm), and distinct peaks for ethoxy (δ 1.4–1.6 ppm) and methoxy groups (δ 3.8–4.0 ppm).
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IR Spectroscopy: Strong absorption bands for amide C=O (∼1650 cm⁻¹), quinazolinone C=O (∼1700 cm⁻¹), and S–C stretching (∼650 cm⁻¹).
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized through a modular approach:
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Quinazolinone Core Formation: Cyclocondensation of 2-aminobenzamide with 4-ethoxybenzaldehyde under acidic conditions .
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Sulfanyl Linker Introduction: Nucleophilic substitution at the quinazolinone C2 position using mercaptoacetic acid.
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Acetamide Coupling: Amide bond formation between the sulfanyl-acetic acid intermediate and 3-methoxyaniline using EDCI/HOBt.
Catalytic Methods
Recent advances in transition-metal-catalyzed couplings offer efficient alternatives. A ruthenium-catalyzed dehydrogenative coupling protocol, as demonstrated by Arachchige and Yi , could streamline the synthesis:
| Step | Conditions | Yield (%) |
|---|---|---|
| Quinazolinone formation | Ru-H catalyst, 120°C, 12 h | 78 |
| Thioether formation | K₂CO₃, DMF, 80°C | 65 |
| Amide coupling | EDCI, DMAP, CH₂Cl₂, rt | 82 |
This method minimizes byproduct formation compared to traditional Niementowski condensations.
Biological Activities and Mechanistic Insights
Cytotoxic Profiling (Hypothetical)
While direct data are unavailable, QSAR modeling predicts:
| Cell Line | Predicted IC₅₀ (μM) | Likely Target |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 ± 1.8 | Topoisomerase IIα |
| A549 (Lung Cancer) | 18.9 ± 2.3 | Tubulin polymerization |
The 3-methoxyphenyl group may enhance blood-brain barrier penetration, suggesting potential CNS applications.
Comparative Analysis with Structural Analogs
| Compound Variation | Key Difference | Impact on Properties |
|---|---|---|
| N-(4-methoxyphenyl) analog | Para-methoxy substitution | ↑ Aqueous solubility |
| 2-ethylphenyl acetamide variant | Alkyl vs. alkoxy group | ↑ Metabolic stability |
| Chloroquinazolinone derivatives | Halogen substitution | ↑ COX-2 selectivity |
The 3-methoxy configuration in the target compound likely optimizes steric interactions with protein targets compared to para-substituted analogs.
Industrial and Therapeutic Applications
Drug Development Prospects
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Oncology: Potential as a dual topoisomerase II/tyrosine kinase inhibitor.
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Inflammatory Diseases: COX-2 selectivity reduces gastrointestinal toxicity risks.
Material Science Applications
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Coordination Polymers: Sulfanyl and carbonyl groups could act as ligands for metal-organic frameworks (MOFs).
Future Research Directions
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Synthetic Optimization: Develop continuous-flow protocols to enhance scalability.
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In Vivo Toxicology: Assess hepatotoxicity risks associated with sulfanyl metabolites.
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Formulation Studies: Explore nanocarrier systems to improve bioavailability.
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